REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH2:6][C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:8])=[O:5].[CH2:15](O)[CH2:16][OH:17].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[O:8]1[CH2:15][CH2:16][O:17][C:7]1([CH2:6][C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
9.93 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
564 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
CUSTOM
|
Details
|
removing water for 10 h by Dean-Stark trap
|
Duration
|
10 h
|
Type
|
WASH
|
Details
|
The benzene layer was washed with a saturated aqueous sodium bicarbonate solution and brine
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (10 to 40% EtOAc in heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)(CC(=O)OCC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |